Prostate-specific membrane antigen 617 (PSMA-617), also known as vipivotide tetraxetan, is a small molecule that specifically targets prostate-specific membrane antigen (PSMA). [] PSMA is a type II transmembrane protein overexpressed on prostate cancer cells. [, ] PSMA-617 acts as a ligand that selectively binds to PSMA, making it a crucial tool in prostate cancer research, specifically in the fields of imaging and targeted therapy. [, , ]
PSMA-617 is a DOTA derivative of a PSMA-specific targeting ligand. [] Its synthesis typically involves solid-phase peptide synthesis techniques, where amino acids are sequentially added to a growing peptide chain attached to a solid support. [] The final step involves the conjugation of the DOTA chelator, which enables the subsequent radiolabeling with various radiometals. [, , ]
The key chemical reaction associated with PSMA-617 is radiolabeling. This process involves the chelation of a radioactive metal ion (e.g., 177Lu, 68Ga, 89Zr, 44Sc) by the DOTA moiety. [, , , , , , ] The reaction typically occurs in a buffered solution at a specific pH and temperature, facilitating the formation of a stable radiometal complex. [, ]
PSMA-617 exerts its effects through its specific binding to PSMA on prostate cancer cells. [, , , ] Once bound, the complex undergoes internalization into the cell, trapping the radiometal inside. [, , ] This process concentrates the radioactivity within the tumor, allowing for either:
Positron Emission Tomography (PET) Imaging: Radiolabeling PSMA-617 with positron emitters like 68Ga and 89Zr enables PET imaging of prostate cancer. [, , ] This application allows for:
Targeted Radionuclide Therapy: Radiolabeling PSMA-617 with therapeutic radiometals like 177Lu or 90Y allows for targeted delivery of radiation to prostate cancer cells. [, , , ] This application aims to:
Expanding Applications: Research is underway to explore the utility of PSMA-617 in other malignancies where PSMA expression is present, like glioblastoma. [, ]
Personalized Medicine: Develop methods for personalized dosimetry and treatment planning based on individual patient characteristics and tumor biology to optimize treatment efficacy and safety. [, ]
References:[1] https://www.semanticscholar.org/paper/9e4fcbafac5fefbcce58b71fab0251e664334628 [] https://www.semanticscholar.org/paper/c83b5cd53a00c3bb35948656f283ffeb8fcb24ca [] https://www.semanticscholar.org/paper/26287fa26895d827c43fd50205dc7325978e8305 [] https://www.semanticscholar.org/paper/03149985da9bb5c0602937d2f52a91ef9aff576b[5] https://www.semanticscholar.org/paper/d82a7536bd70a2212e86c4fbfe69766073f58e9a[6] https://www.semanticscholar.org/paper/50de26bc6f548dab54ebc611a352099867494a02[7] https://www.semanticscholar.org/paper/78e7ad99cc326384d66b224b1a6daf6368710cce [] https://www.semanticscholar.org/paper/9d73daea72b00eb688d35e81e2f745480b72dfce[9] https://www.semanticscholar.org/paper/9d73daea72b00eb688d35e81e2f745480b72dfce[10] https://www.semanticscholar.org/paper/a3e20ea871c9625d0590a789a8b1a1ac3daccf9b[11] https://www.semanticscholar.org/paper/2db6856801760081300f4db5360b657107b4b8e6[12] https://www.semanticscholar.org/paper/360f8a1a3e1dab2716869992b16df08c3e46729d[13] https://www.semanticscholar.org/paper/494232d67c027ddf4e80e1835923e586f4fed91e [] https://www.semanticscholar.org/paper/70b1371ce075b555f2f533e64b2b4e45f0b84409 [] https://www.semanticscholar.org/paper/ae6020a52604b37acc6a701385f00b808936d00a [] https://www.semanticscholar.org/paper/bf3501c05ee7a9ac47e2e4a6fbdb66838925517c[17] https://www.semanticscholar.org/paper/eb391e648a2417bf9fc2648ec193fec20345645a[18] https://www.semanticscholar.org/paper/1fc26ffa1a90005231305b69bde848f86b052a1d[19] https://www.semanticscholar.org/paper/45b15597b1e1eead21c03b0bb40c6f6da473e41b[20] https://www.semanticscholar.org/paper/5b4ce223af094f9d0f7f63378b7622dc1994fdfa[21] https://www.semanticscholar.org/paper/e40fda948b4ca090e25addba92d630b14910034f[22] https://www.semanticscholar.org/paper/0965669ffa0be82b7fdd9782562955eecde40276[23] https://www.semanticscholar.org/paper/3d8b4337d4ff1045fab574ac6ebadad84e7763e6[24] https://www.semanticscholar.org/paper/336bfb5ba9d6522ee7ee03e972de69343aa4d6a6 [] https://www.semanticscholar.org/paper/5d50a4fa1cce5f07168b0651f92c92e0d5ff7929[26] https://www.semanticscholar.org/paper/692e24804255b015847452849cfb82942609d363[27] https://www.semanticscholar.org/paper/699fb6eb4f5d48c978a983697fcd9e77e37e814c[28] https://www.semanticscholar.org/paper/7b1040579ec759de8811efe225e458a64520c2fe [] https://www.semanticscholar.org/paper/7f074a616e8c602b2c769d34fe9293e7921047f1[30] https://www.semanticscholar.org/paper/b03525faa726bb59de25f647649c6c5e4a8ac37c
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2